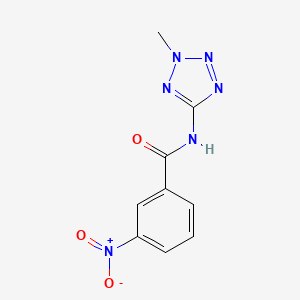
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide is a compound that features a tetrazole ring and a nitrobenzamide moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties . The nitrobenzamide group adds further chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the use of strong Lewis acids or amine salts to generate hydrazoic acid in situ .
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including N-(2-methyltetrazol-5-yl)-3-nitrobenzamide, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-methyltetrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile: Another tetrazole derivative with similar structural features.
1,3-bis(1-methyltetrazol-5-yl)triazene: A compound with two tetrazole rings, used in high-energy materials.
Uniqueness
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide is unique due to the combination of the tetrazole ring and the nitrobenzamide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
577762-19-7 |
|---|---|
Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-3-2-4-7(5-6)15(17)18/h2-5H,1H3,(H,10,12,16) |
InChI Key |
IUHTUNFJXAFTRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


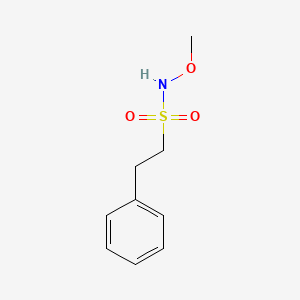
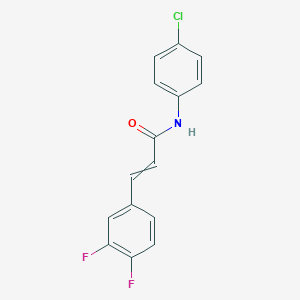
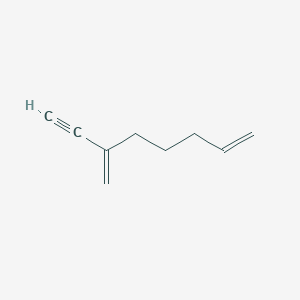
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

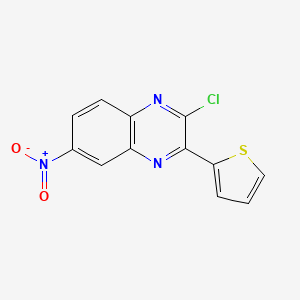
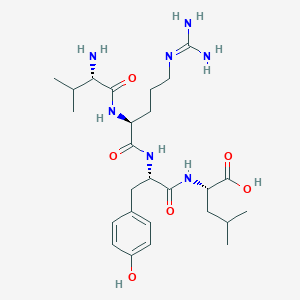
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)

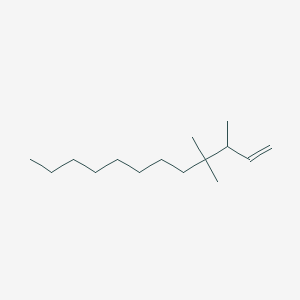

![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
